(S)-2-[2-(Boc-amino)-3-(1-trityl-4-imidazolyl)propanamido]-2-methylpropanoic Acid
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Overview
Description
(S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanamido)-2-methylpropanoic acid is a synthetic organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a trityl-protected imidazole ring, and a methylpropanoic acid moiety. Such compounds are often used in peptide synthesis and as intermediates in the preparation of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanamido)-2-methylpropanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl (Boc) anhydride under basic conditions.
Formation of the Imidazole Ring: The imidazole ring is introduced through a cyclization reaction involving appropriate precursors.
Trityl Protection: The imidazole nitrogen is protected using trityl chloride in the presence of a base.
Amide Bond Formation: The protected amino acid is coupled with the protected imidazole derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Final Deprotection: The Boc and trityl protecting groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.
Reduction: Reduction reactions may target the carbonyl groups or the imidazole ring.
Substitution: Nucleophilic substitution reactions can occur at the protected amino group or the imidazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Peptide Synthesis: Used as an intermediate in the synthesis of peptides and peptidomimetics.
Organic Synthesis: Serves as a building block for more complex organic molecules.
Biology
Enzyme Inhibition Studies: Used in the study of enzyme inhibitors due to its structural similarity to natural substrates.
Protein Engineering: Employed in the design of novel proteins with specific functions.
Medicine
Drug Development: Investigated as a potential lead compound for the development of new pharmaceuticals.
Diagnostic Agents: Used in the synthesis of diagnostic agents for imaging and detection.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Catalysis: Acts as a ligand in catalytic reactions.
Mechanism of Action
The mechanism of action of (S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanamido)-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by mimicking the natural substrate and binding to the active site. The pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1H-imidazol-4-yl)propanamido)-2-methylpropanoic acid: Lacks the trityl protection on the imidazole ring.
(S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-benzyl-1H-imidazol-4-yl)propanamido)-2-methylpropanoic acid: Contains a benzyl group instead of a trityl group.
Uniqueness
The presence of the trityl-protected imidazole ring in (S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanamido)-2-methylpropanoic acid provides unique steric and electronic properties, making it distinct from other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-tritylimidazol-4-yl)propanoyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N4O5/c1-32(2,3)43-31(42)36-28(29(39)37-33(4,5)30(40)41)21-27-22-38(23-35-27)34(24-15-9-6-10-16-24,25-17-11-7-12-18-25)26-19-13-8-14-20-26/h6-20,22-23,28H,21H2,1-5H3,(H,36,42)(H,37,39)(H,40,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POZCMPSLNOUKQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC(C)(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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